

Atazanavir-d9: A Technical Guide to Solubility in Organic Solvents

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Compound of Interest

Compound Name: Atazanavir-d9

Cat. No.: B15566281

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Atazanavir-d9** in various organic solvents. Due to the limited availability of specific solubility data for the deuterated form, this document also includes data for the non-deuterated Atazanavir and its sulfate salt as a close proxy, given their near-identical physicochemical properties. This information is critical for researchers and professionals involved in the formulation, analytical method development, and in vitro/in vivo testing of this important antiretroviral compound.

Core-Compound Solubility Profile

Atazanavir-d9 is the deuterium-labeled version of Atazanavir, a protease inhibitor used in the treatment of HIV-1 infection. Understanding its solubility is paramount for the design of effective drug delivery systems and for conducting accurate pharmacological studies.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for **Atazanavir-d9** and its non-deuterated counterparts in various organic solvents. It is important to note that the solubility of deuterated compounds is generally very similar to their non-deuterated analogues.

Table 1: Solubility of **Atazanavir-d9**

Solvent	Concentration
Dimethyl Sulfoxide (DMSO)	10 mM[1]

Table 2: Solubility of Atazanavir and Atazanavir Sulfate

Compound	Solvent	Concentration (mg/mL)
Atazanavir	Ethanol	~2[2]
Atazanavir	Dimethyl Sulfoxide (DMSO)	~16[2]
Atazanavir	Dimethylformamide (DMF)	~25[2]
Atazanavir Sulfate	Dimethyl Sulfoxide (DMSO)	up to 166[3]

Note: Atazanavir sulfate is reported to be easily soluble in organic solvents in a qualitative sense.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experiment in pharmaceutical sciences. The following are detailed methodologies for key experiments to ascertain the solubility of a compound like **Atazanavir-d9**.

Shake-Flask Method for Thermodynamic Solubility

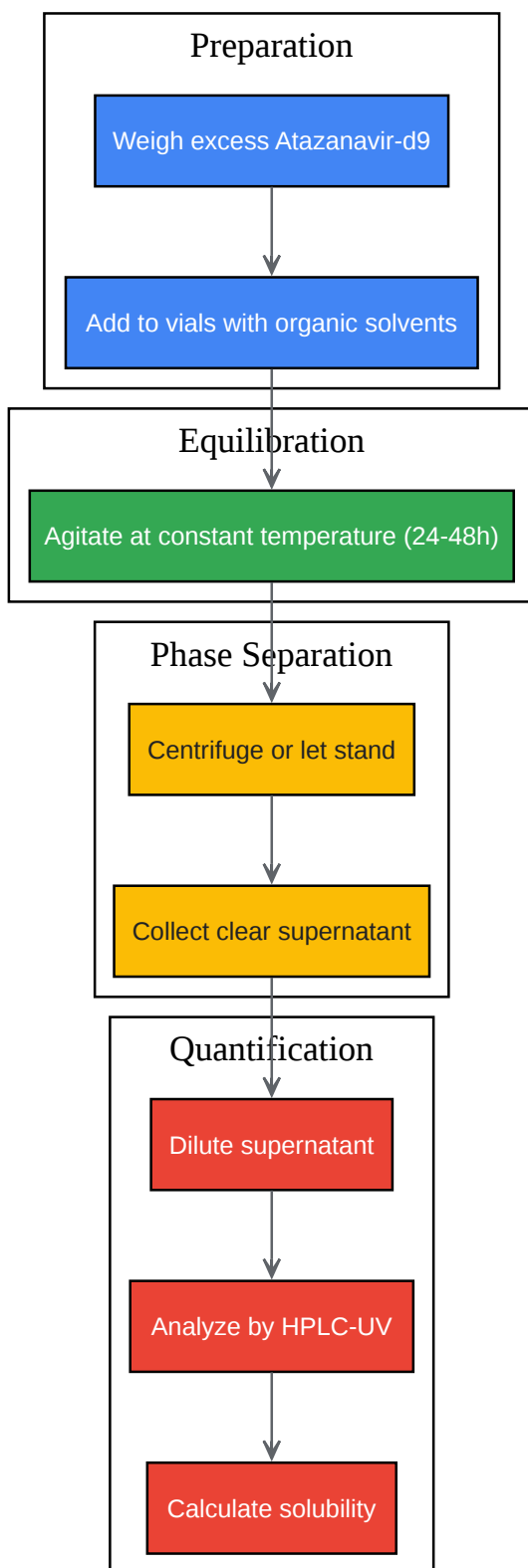
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

- **Preparation:** An excess amount of **Atazanavir-d9** is added to a series of vials, each containing a different organic solvent of interest.
- **Equilibration:** The vials are sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

- **Phase Separation:** After equilibration, the samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.
- **Quantification:** An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of **Atazanavir-d9** is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a pharmaceutical compound.



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Caption: Workflow for determining the solubility of **Atazanavir-d9**.

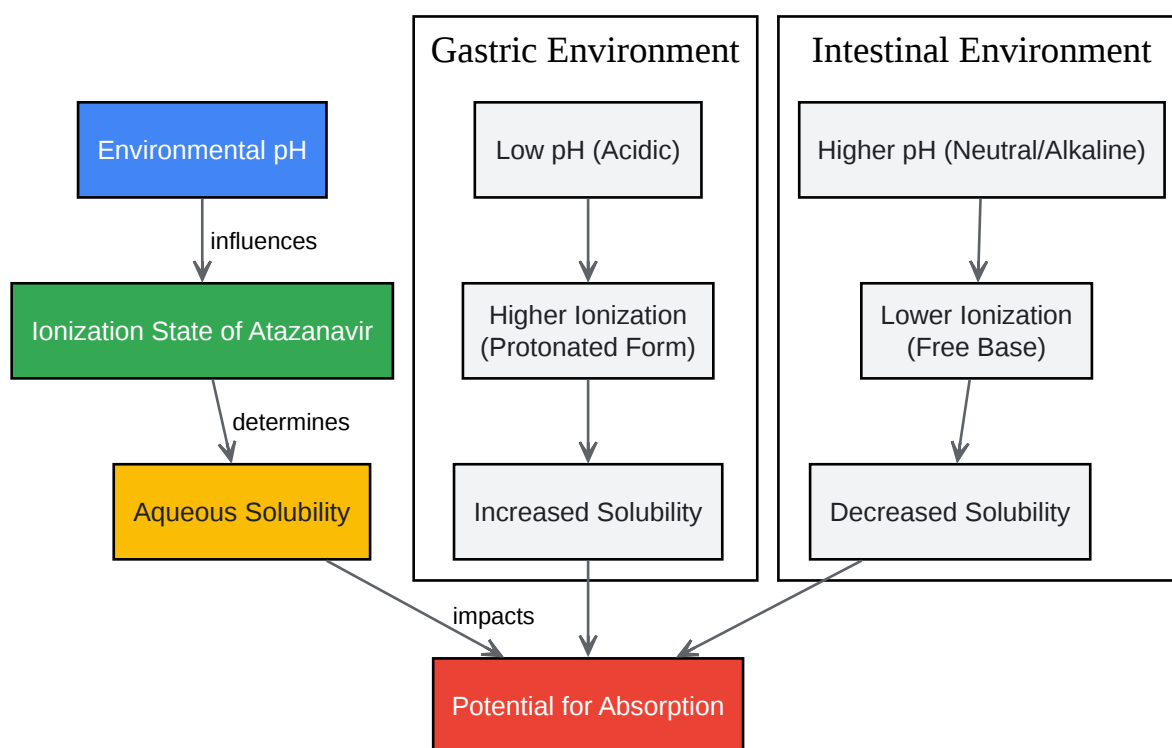
High-Performance Liquid Chromatography (HPLC) Method for Quantification

A reverse-phase HPLC method is commonly employed for the quantification of Atazanavir.

- Chromatographic Conditions:
 - Column: C18 column (e.g., 4.6 mm x 150 mm, 5 μ m).
 - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
 - Flow Rate: Typically 1.0 mL/min.
 - Injection Volume: 10-20 μ L.
 - Detection: UV spectrophotometer at a wavelength where Atazanavir has maximum absorbance (e.g., ~250 nm).
- Standard Preparation: A series of standard solutions of **Atazanavir-d9** of known concentrations are prepared in the mobile phase to generate a calibration curve.
- Sample Analysis: The diluted supernatant from the shake-flask experiment is injected into the HPLC system, and the peak area is compared to the calibration curve to determine the concentration.

Signaling Pathways and Logical Relationships

While Atazanavir's primary mechanism of action is the inhibition of HIV-1 protease, its solubility and subsequent bioavailability can be influenced by various physiological factors. The following diagram illustrates the logical relationship between pH and the solubility of Atazanavir, which is a weak base.



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Caption: Relationship between pH, ionization, and Atazanavir solubility.

This guide provides essential technical information on the solubility of **Atazanavir-d9** in organic solvents, offering a foundation for further research and development. The provided experimental protocols can be adapted to specific laboratory conditions and analytical capabilities.

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